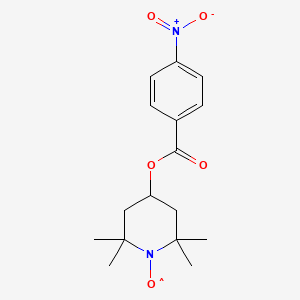
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a nitrobenzoyloxy group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the esterification of 4-nitrobenzoic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy. The reaction is carried out under mild conditions using a suitable catalyst and solvent. The process can be summarized as follows:
Esterification Reaction: 4-nitrobenzoic acid reacts with 2,2,6,6-tetramethyl-1-piperidinyloxy in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biological systems due to its stable free radical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Known for its antimicrobial and antioxidant activities.
4-Nitrobenzoyl chloride: Used in the preparation of polysubstituted furanonaphthoquinoines.
Uniqueness
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is unique due to its stable free radical properties, making it valuable in research involving radical chemistry and material science. Its structural features allow for diverse chemical modifications, enhancing its versatility in various applications.
Properties
Molecular Formula |
C16H21N2O5 |
|---|---|
Molecular Weight |
321.35 g/mol |
InChI |
InChI=1S/C16H21N2O5/c1-15(2)9-13(10-16(3,4)18(15)22)23-14(19)11-5-7-12(8-6-11)17(20)21/h5-8,13H,9-10H2,1-4H3 |
InChI Key |
XTIGNKARWVLRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


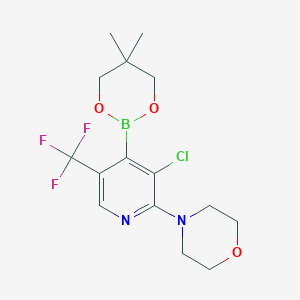

![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
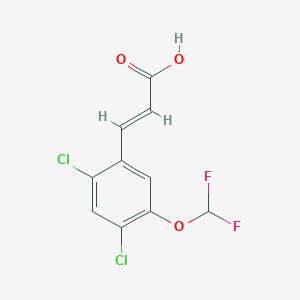
![(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)
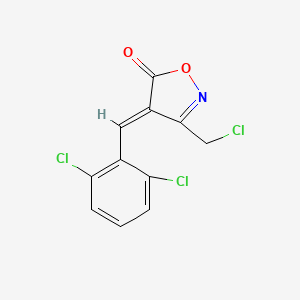
![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
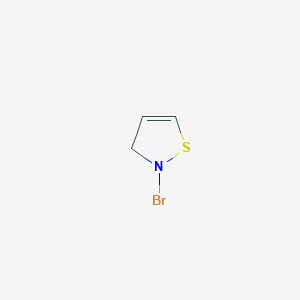

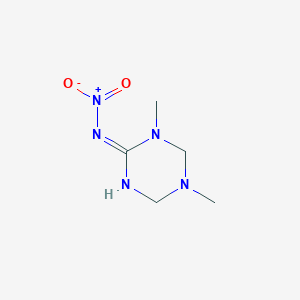
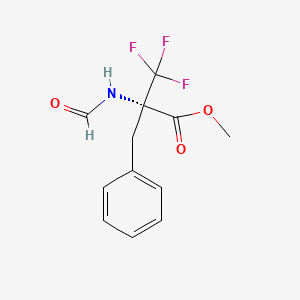
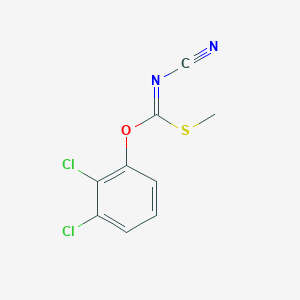
![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)
